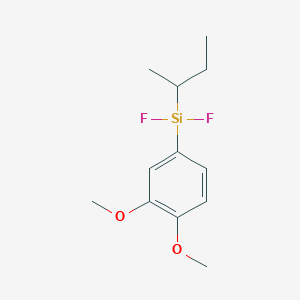
(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,4-dimethoxyphenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane typically involves the reaction of a suitable organosilicon precursor with a 3,4-dimethoxyphenyl derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include an inert atmosphere, moderate temperatures, and anhydrous solvents to prevent hydrolysis of the silicon-fluorine bonds.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the silicon atom. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may target the phenyl ring or the silicon-fluorine bonds. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkoxides, amines; reactions may require the presence of a base and are often conducted at elevated temperatures.
Major Products Formed:
Oxidation: Silanols or siloxanes, depending on the extent of oxidation.
Reduction: Silanes or partially reduced phenyl derivatives.
Substitution: New organosilicon compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in cross-coupling reactions and other organic transformations.
Biology: Potential applications in the development of silicon-based bioactive molecules. Its unique structure may allow for interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to form stable silicon-carbon bonds.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane depends on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
(Butan-2-yl)(3,4-dimethoxyphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine. It may exhibit different reactivity and stability.
(Butan-2-yl)(3,4-dimethoxyphenyl)trimethylsilane: Contains trimethylsilyl groups instead of difluorosilane. This compound may have different physical and chemical properties.
(Butan-2-yl)(3,4-dimethoxyphenyl)dimethylsilane: Similar to the trimethylsilane derivative but with two methyl groups. It may show variations in reactivity and applications.
Uniqueness: (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and stability. Fluorine atoms can enhance the compound’s resistance to hydrolysis and oxidation, making it suitable for applications where stability is crucial.
Propriétés
Numéro CAS |
918446-92-1 |
|---|---|
Formule moléculaire |
C12H18F2O2Si |
Poids moléculaire |
260.35 g/mol |
Nom IUPAC |
butan-2-yl-(3,4-dimethoxyphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2O2Si/c1-5-9(2)17(13,14)10-6-7-11(15-3)12(8-10)16-4/h6-9H,5H2,1-4H3 |
Clé InChI |
MDKVSRLUAFPADP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=C(C=C1)OC)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)

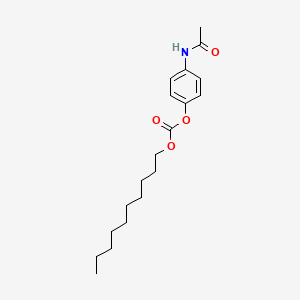
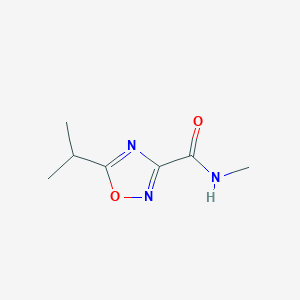
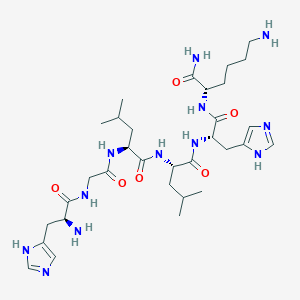
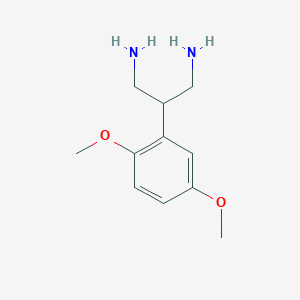
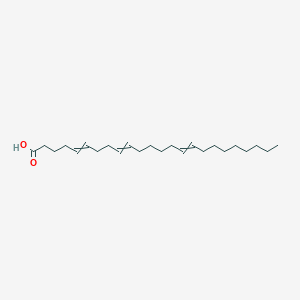
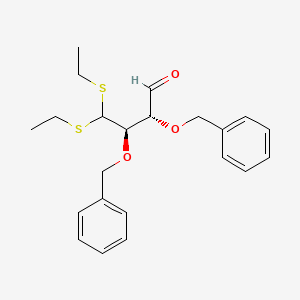
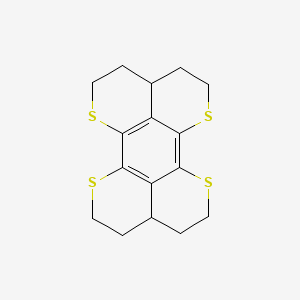
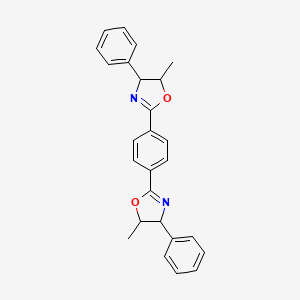
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
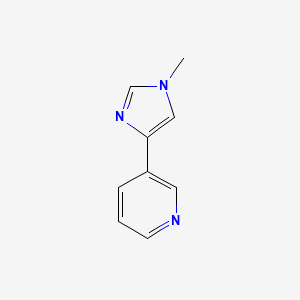
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

